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Introduction

Lufotrelvir (PF-07304814) is an investigational intravenous phosphate prodrug of PF-
00835231, a potent and selective inhibitor of the severe acute respiratory syndrome
coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro).
[1][2] Mpro is a viral cysteine protease essential for the cleavage of viral polyproteins into
functional non-structural proteins, playing a critical role in viral replication and transcription.[2]
[3] Inhibition of Mpro represents a key therapeutic strategy to disrupt the viral life cycle. These
application notes provide detailed protocols for evaluating the in vivo efficacy of Lufotrelvir in a
relevant animal model.

Mechanism of Action

Lufotrelvir is designed to be administered intravenously, whereupon it is rapidly converted in
vivo by alkaline phosphatases to its active metabolite, PF-00835231.[4][5] PF-00835231 then
inhibits the SARS-CoV-2 Mpro, preventing the processing of viral polyproteins and thereby
halting viral replication.[3][4]
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Caption: Mechanism of action of Lufotrelvir.
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Animal Model Selection

Common laboratory mice are not naturally susceptible to SARS-CoV-2 due to differences in the
angiotensin-converting enzyme 2 (ACE2) receptor.[6] Therefore, transgenic mouse models
expressing human ACE2 (hACEZ2) are utilized. The Adenovirus-vectored hACE2 (Ad5-hACE?2)
mouse model is a rapid and effective system for evaluating antiviral therapeutics.[7] This model
involves sensitizing mice to SARS-CoV-2 by intranasal administration of a replication-deficient
adenovirus expressing hACE2.[7]

In Vivo Efficacy Data

The following tables summarize the quantitative data on the efficacy of the active metabolite of
Lufotrelvir, PF-00835231, in animal models.

Table 1: In Vivo Efficacy of PF-00835231 in Ad5-hACE2 Transgenic Mice

Reduction in Lung

Treatment Group Dosing Regimen . . Reference
Viral Titer
100 mg/kg BID
PF-00835231 96.18% [8]
(Subcutaneous)

Table 2: In Vivo Efficacy of PF-00835231 in BALB/c Mice

Reduction in Lung

Treatment Group Dosing Regimen . . Reference
Viral Titer
30 mg/kg BID
PF-00835231 95.98% [8]
(Subcutaneous)

100 mg/kg BID
PF-00835231 99.94% [8]
(Subcutaneous)

300 mg/kg BID
PF-00835231 100% [8]
(Subcutaneous)

Table 3: Pharmacokinetics of Lufotrelvir in Various Animal Species

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8567288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7757354/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7757354/
https://www.benchchem.com/product/b8198245?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1035969/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1035969/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1035969/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1035969/full
https://www.benchchem.com/product/b8198245?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Conversion to PF-

Animal Model T Reference
Rats 68% [1]
Dogs 81% [1]
Monkeys 78% [1]

Experimental Protocols
Ad5-hACE2 Mouse Model Sensitization and SARS-CoV-2
Infection

This protocol describes the sensitization of laboratory mice to SARS-CoV-2 infection using a
replication-deficient adenovirus expressing hACE?2.

Materials:

BALB/c or C57BL/6 mice (8-12 weeks old)[9]

o Replication-deficient Adenovirus 5 expressing human ACE2 (Ad5-hACE?2)

» Replication-deficient Adenovirus 5 empty vector (Ad5-empty) as a negative control

e SARS-CoV-2 (e.g., USA-WA1/2020 strain)

» Anesthetic (e.g., Ketamine/Xylazine mixture)

o Sterile Dulbecco's Modified Eagle Medium (DMEM) or Phosphate-Buffered Saline (PBS)
o Calibrated micropipettes and sterile tips

Procedure:

e Animal Acclimatization: Acclimate mice to the BSL-3 facility for at least 72 hours prior to the
experiment.
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Adenovirus Preparation: Thaw aliquots of Ad5-hACEZ2 and Ad5-empty virus stocks on ice.
Dilute the viral stocks in sterile DMEM or PBS to the desired concentration.

Anesthesia: Anesthetize mice via intraperitoneal injection of Ketamine/Xylazine (e.g., 100
puL/20 g body weight).[7] Ensure mice are fully sedated before proceeding.

Intranasal Sensitization: Intranasally administer 2.5 x 108 Plaque Forming Units (PFU) of
Ad5-hACE2 or Ad5-empty in a total volume of 50-75 pL per mouse.[7][10] Dispense the virus
dropwise into the nostrils.

Recovery: Monitor the mice until they have fully recovered from anesthesia.

SARS-CoV-2 Challenge: Five days post-adenovirus transduction, challenge the mice with
SARS-CoV-2.[10]

Anesthesia: Anesthetize the mice as described in step 3.

Intranasal Infection: Intranasally infect the mice with a pre-determined dose of SARS-CoV-2
(e.g., 1 x 10 PFU) in a volume of 50 pL.[10]

Monitoring: Monitor the mice daily for weight loss, clinical signs of disease, and mortality for
the duration of the study.
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Caption: Experimental workflow for Ad5-hACE2 mouse model.
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Lufotrelvir (or its active metabolite) Administration

Materials:

o Lufotrelvir or PF-00835231

» Vehicle for reconstitution (e.g., sterile saline, PBS with appropriate solubilizing agents)
o Syringes and needles for intravenous or subcutaneous administration

Procedure:

» Drug Preparation: Prepare the required concentration of Lufotrelvir or PF-00835231 in the
appropriate vehicle on the day of use.

e Administration: Administer the drug solution to the mice via the desired route (intravenous for
Lufotrelvir, subcutaneous for PF-00835231 as per published studies). The dosing regimen
(e.g., twice daily - BID) should be initiated at a specified time point relative to viral infection
(e.g., 4 hours post-infection).[8]

e Control Groups: Include a vehicle-treated control group and potentially a positive control
group (e.g., another antiviral agent).

Efficacy Evaluation: Viral Load Quantification

Materials:

Euthanasia agent (e.g., CO2, pentobarbital)

Sterile instruments for tissue collection

RNase-free tubes and reagents

RNA extraction kit

gRT-PCR reagents (primers, probes, master mix)

gRT-PCR instrument
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Procedure:

o Sample Collection: At predetermined time points post-infection (e.g., day 2 and day 5),
euthanize the mice.[10] Aseptically collect lung tissue and other relevant organs.

o Tissue Homogenization: Homogenize the collected tissues in a suitable buffer.

* RNA Extraction: Extract viral RNA from the tissue homogenates using a commercial RNA
extraction kit according to the manufacturer's instructions.

o RT-PCR: Quantify viral RNA levels using a validated one-step or two-step qRT-PCR assay
targeting a specific SARS-CoV-2 gene (e.g., N gene, E gene).

o Data Analysis: Calculate the viral load in each sample, typically expressed as viral RNA
copies per gram of tissue or per milligram of tissue. Compare the viral loads between the
treated and control groups to determine the percentage reduction.

Plaque Assay for Infectious Virus Titer

Materials:

Vero EG6 cells

Cell culture medium and supplements

Agarose or other overlay medium

Crystal violet staining solution

Procedure:

o Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates and grow to confluency.
o Sample Preparation: Prepare serial dilutions of the tissue homogenates.

« Infection: Inoculate the Vero E6 cell monolayers with the diluted samples and incubate for 1
hour to allow for viral adsorption.
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e Overlay: Remove the inoculum and overlay the cells with a medium containing agarose to
restrict virus spread to adjacent cells.

 Incubation: Incubate the plates for 2-3 days to allow for plague formation.
e Staining: Fix the cells and stain with crystal violet.

e Plague Counting: Count the number of plagues to determine the infectious virus titer,
expressed as PFU per gram of tissue.

Conclusion

The Ad5-hACE2 mouse model provides a robust and reproducible platform for the in vivo
evaluation of antiviral candidates like Lufotrelvir. The protocols outlined in these application
notes offer a comprehensive framework for assessing the efficacy of Lufotrelvir by quantifying
the reduction in viral load in key target organs. Adherence to these detailed methodologies will
ensure the generation of reliable and comparable data, crucial for the preclinical development
of this promising antiviral agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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